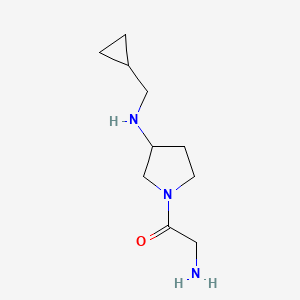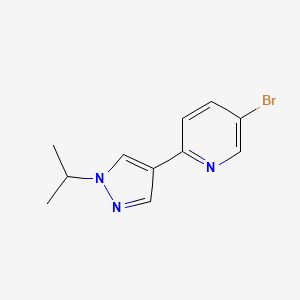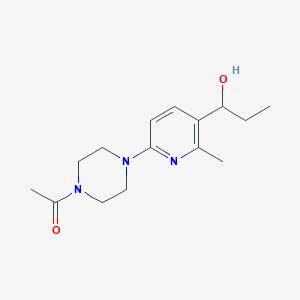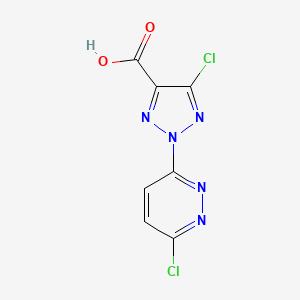
2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a fluorophenyl group, a methyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated benzene derivatives in a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the pyridazine ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(2-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(2-Iodophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Uniqueness
The presence of the fluorophenyl group in 2-(2-Fluorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. This can result in different biological activities and pharmacokinetic profiles, making it a valuable compound for various applications.
特性
分子式 |
C12H9FN2O3 |
|---|---|
分子量 |
248.21 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H9FN2O3/c1-7-6-8(12(17)18)11(16)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3,(H,17,18) |
InChIキー |
DQPDUHVIZWEGDR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11795285.png)
![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)
